3-(2,4-Dichlorophenyl)-6-(2,4-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-(2,4-Dichlorophenyl)-6-(2,4-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of both dichlorophenyl and difluorophenyl groups attached to a triazolo-thiadiazole core, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dichlorophenyl)-6-(2,4-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,4-dichlorobenzohydrazide with 2,4-difluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction mixture is then heated to promote cyclization, forming the desired triazolo-thiadiazole ring system.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. This method enhances yield and purity while reducing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dichlorophenyl)-6-(2,4-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine atoms).
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, altering its electronic properties and reactivity.
Cyclization Reactions: The triazolo-thiadiazole core can be further functionalized through cyclization reactions with other heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to changes in the oxidation state of the compound.
Scientific Research Applications
3-(2,4-Dichlorophenyl)-6-(2,4-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Its unique structure allows for interactions with various biological targets, potentially leading to the development of new therapeutic agents.
Industry: It can be used in the formulation of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-(2,4-Dichlorophenyl)-6-(2,4-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to bind to bacterial enzymes, disrupting their function and inhibiting bacterial growth . The compound’s electron-withdrawing groups enhance its binding affinity to these targets, making it more effective.
Comparison with Similar Compounds
Similar Compounds
3-(2,4-Dichlorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylic acid: This compound shares similar substituents but differs in its core structure, leading to different chemical and biological properties.
3-(4-Chlorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylic acid: Another related compound with a pyrazole core instead of a triazolo-thiadiazole core.
Uniqueness
The uniqueness of 3-(2,4-Dichlorophenyl)-6-(2,4-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole lies in its triazolo-thiadiazole core, which imparts distinct electronic and steric properties. These properties enhance its reactivity and binding affinity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H6Cl2F2N4S |
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Molecular Weight |
383.2 g/mol |
IUPAC Name |
3-(2,4-dichlorophenyl)-6-(2,4-difluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C15H6Cl2F2N4S/c16-7-1-3-9(11(17)5-7)13-20-21-15-23(13)22-14(24-15)10-4-2-8(18)6-12(10)19/h1-6H |
InChI Key |
AWJFRBQOCGHCMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=NN3C(=NN=C3S2)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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